3-Methylphenoxyacetic acid

Description

Contextualization of Phenoxyacetic Acid Derivatives in Chemical and Biological Sciences

Phenoxyacetic acid and its derivatives represent a class of organic compounds characterized by a phenoxy group attached to an acetic acid moiety. These compounds are of substantial interest in both chemical and biological sciences due to their diverse applications and biological activities. jetir.org They are fundamental in the manufacturing of various products, including pharmaceuticals, pesticides, and dyes. jetir.org

In the realm of biological sciences, phenoxyacetic acid derivatives have been extensively studied for their potential as herbicides and their roles in various biological processes. ontosight.aimdpi.com The biological activity and toxicity of these derivatives are significantly influenced by the number and position of substituents on the aromatic ring. mdpi.com For instance, the introduction of chloro-substituents can alter the electronic structure and, consequently, the biological effects of the compound. mdpi.com

The versatility of the phenoxyacetic acid scaffold has led to its incorporation into numerous drug classes, demonstrating a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. jetir.org This broad spectrum of activity underscores the importance of phenoxyacetic acid derivatives as a central structural motif in medicinal chemistry and drug discovery. jetir.orgontosight.ai

Academic Significance of 3-Methylphenoxyacetic Acid and Related Compounds

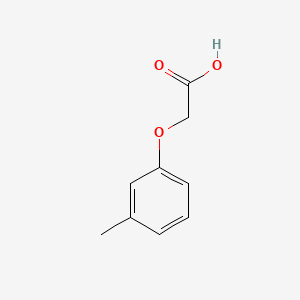

This compound, also known as 2-(m-tolyloxy)acetic acid, is an organic compound with the chemical formula C9H10O3. cymitquimica.comchemdad.comnih.gov It presents as a slightly beige crystalline powder and is soluble in water. chemdad.com The academic significance of this compound stems from its role as a representative of the broader class of phenoxyacetic acids and as a specific subject of study in various chemical and biological research areas.

Research has explored the metabolism of this compound in microorganisms. For example, the bacterium Alcaligenes eutrophus JMP 134 has been shown to utilize this compound as a growth substrate, breaking it down through an ortho-cleavage pathway. uni-stuttgart.de Such studies are crucial for understanding the environmental fate of phenoxyacetic acid-based herbicides and for potential bioremediation applications.

Furthermore, derivatives of this compound have been synthesized and investigated for their biological activities. For instance, (4-Isopropyl-3-methyl-phenoxy)-acetic acid is one such derivative studied in proteomics research. scbt.com The structural modifications of the basic phenoxyacetic acid skeleton, such as the addition of a methyl group in the meta position in this compound, allow researchers to probe the structure-activity relationships that govern the biological effects of this class of compounds. mdpi.com

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1643-15-8 cymitquimica.comchemdad.comnih.govbiosynth.comachemblock.com |

| Molecular Formula | C9H10O3 cymitquimica.comchemdad.comnih.govbiosynth.comachemblock.com |

| Molecular Weight | 166.17 g/mol cymitquimica.comnih.govbiosynth.com |

| Melting Point | 102-103 °C chemdad.comchemicalbook.com |

| Boiling Point | 300.0±17.0 °C (Predicted) chemdad.comchemicalbook.com |

| Density | 1.179±0.06 g/cm3 (Predicted) chemdad.comchemicalbook.com |

| Water Solubility | 4810 mg/L at 25°C chemdad.com |

| Appearance | Slightly beige crystalline powder chemdad.com |

Scope and Research Trajectories Pertaining to this compound

Current and future research on this compound and its derivatives is multifaceted, spanning environmental science, medicinal chemistry, and materials science.

In environmental science, a significant research trajectory involves understanding the microbial degradation of phenoxyacetic acid herbicides. uni-stuttgart.deoup.com Studies focusing on organisms like Alcaligenes eutrophus JMP 134 that can metabolize compounds such as 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid are vital for developing strategies to mitigate the environmental impact of these widely used agricultural chemicals. uni-stuttgart.de The investigation into the genes and enzymes responsible for the breakdown of these compounds, such as the tfdA-like genes, continues to be an active area of research. oup.com

In the field of medicinal chemistry, the phenoxyacetic acid scaffold remains a valuable template for the design and synthesis of new therapeutic agents. jetir.orgresearchgate.netnih.gov Research is ongoing to create novel derivatives with enhanced biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. jetir.orgontosight.airesearchgate.netnih.gov For example, the synthesis of organotin(IV) derivatives of a related compound, 4-chloro-2-methylphenoxyacetic acid, has shown promising results in anticancer and enzyme inhibition studies. nih.gov Similarly, phenoxyacetic acid derivatives are being explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

The synthesis of new esters and other derivatives of phenoxyacetic acids using various activators and catalysts is another important research direction. jocpr.com These synthetic efforts aim to create novel compounds with unique properties for diverse applications, including as photosensitizers and insecticides. jocpr.com The development of efficient and environmentally friendly synthetic methods is also a key focus. jocpr.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZECTCSEONQIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075110 | |

| Record name | 3-Methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-15-8 | |

| Record name | 2-(3-Methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1643-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methylphenoxyacetic Acid

Established Synthetic Routes for 3-Methylphenoxyacetic Acid

The synthesis of this compound, a significant chemical intermediate, is predominantly achieved through well-established phenoxylation reactions, particularly the Williamson ether synthesis. This method provides a reliable and efficient pathway to this class of compounds.

Phenoxylation Reactions in this compound Synthesis

The primary and most widely employed method for the synthesis of this compound is the Williamson ether synthesis. sysrevpharm.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, m-cresol (B1676322) (3-methylphenol) is reacted with chloroacetic acid in the presence of a strong base. sysrevpharm.orgmdpi.com

The reaction is typically carried out in a suitable solvent, and heating under reflux is often employed to ensure the completion of the reaction. sysrevpharm.org Following the reaction, an acidification step with a strong acid, such as hydrochloric acid (HCl), is necessary to protonate the carboxylate and precipitate the final product, this compound. sysrevpharm.org

Reaction Scheme:

Role of Activating Agents in Synthetic Protocols

Activating agents are crucial in the synthesis of this compound as they facilitate the formation of the nucleophilic phenoxide ion. In the context of the Williamson ether synthesis, strong bases serve as the primary activating agents. nih.govjchemrev.com

Potassium hydroxide (B78521) (KOH) is a commonly used base for this purpose. sysrevpharm.orgmdpi.comnih.gov It effectively deprotonates the phenolic hydroxyl group of m-cresol, which has a pKa of approximately 10, to generate the more nucleophilic phenoxide anion. Other strong bases such as sodium hydride (NaH), potassium hydride (KH), and various carbonate bases (e.g., K₂CO₃, Cs₂CO₃) can also be utilized to promote this deprotonation. nih.govjchemrev.com The choice of base can influence the reaction conditions and yield.

The use of these activating agents is essential because the direct reaction between a phenol (B47542) and an alkyl halide is generally slow. By converting the weakly nucleophilic phenol into a much more reactive phenoxide, the rate of the SN2 reaction is significantly enhanced, leading to a more efficient synthesis of the desired ether. jchemrev.com

Derivatization Strategies for Novel Analogs of this compound

The carboxylic acid functionality of this compound provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse novel analogs with potentially interesting biological or material properties. Key derivatization strategies include esterification, amide formation, and the incorporation of heterocyclic rings.

Esterification Reactions for the Synthesis of Phenoxy Acetic Acid Esters

Esterification is a fundamental transformation of this compound, leading to the formation of phenoxyacetic acid esters. These esters are valuable as they can exhibit different physical and biological properties compared to the parent carboxylic acid.

One common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the formation of the ester. nih.govchim.it

For more controlled and milder reaction conditions, activating agents can be employed. Phosphonitrilic chloride (PNT), in combination with a base like N-methylmorpholine (NMM), has been shown to be an effective activator for the esterification of phenoxyacetic acids with various phenols. researchgate.net In this method, PNT activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol or phenol. A variety of other reagents can also be used to promote esterification, including dicyclohexylcarbodiimide (B1669883) (DCC) and trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net

Table of Common Esterification Catalysts/Reagents:

| Catalyst/Reagent | Description |

|---|---|

| Sulfuric Acid (H₂SO₄) | Strong acid catalyst for Fischer esterification. |

| p-Toluenesulfonic Acid (TsOH) | Organic acid catalyst for Fischer esterification. |

| Phosphonitrilic Chloride (PNT) / N-Methylmorpholine (NMM) | Activating agent system for mild esterification. researchgate.net |

| Dicyclohexylcarbodiimide (DCC) | A common coupling agent for ester and amide synthesis. researchgate.net |

Amide Formation and Related Nitrogen-Containing Derivatives

The carboxylic acid group of this compound can be readily converted into an amide functionality. Amide derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable at room temperature as it results in an acid-base reaction to form a salt. To overcome this, the reaction is often carried out at high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. hilarispublisher.com

Alternatively, the carboxylic acid can be activated to facilitate amide bond formation under milder conditions. Coupling agents such as dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine. hilarispublisher.com Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then readily react with an amine to form the amide.

Furthermore, the synthesis of hydrazides from this compound, typically through reaction with hydrazine (B178648) hydrate, provides an important intermediate for the synthesis of other nitrogen-containing derivatives and heterocyclic compounds. nih.gov

Heterocyclic Ring Incorporations and Modifications

The functional groups of this compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.

For instance, the hydrazide derivative of this compound can be a key starting material for synthesizing five-membered heterocycles. Reaction of the hydrazide with aldehydes or ketones yields hydrazones, which can then be cyclized. For example, treatment of a hydrazone with mercaptoacetic acid can lead to the formation of thiazolidinone rings. sysrevpharm.orgnih.govmdpi.com

Another important class of heterocycles, 1,3,4-oxadiazoles , can be synthesized from the corresponding diacylhydrazine, which is formed by the acylation of the hydrazide. Cyclodehydration of the diacylhydrazine, often using reagents like phosphorus oxychloride or polyphosphoric acid, yields the 1,3,4-oxadiazole (B1194373) ring. mdpi.comnih.govjchemrev.com

Pyrazoles , another significant five-membered heterocycle, can also be synthesized from derivatives of this compound. For example, the hydrazide can be used to prepare chalcone-like intermediates, which upon reaction with hydrazine, can undergo cyclization to form the pyrazole (B372694) ring. nih.govraco.cat

Table of Heterocyclic Rings from this compound Derivatives:

| Heterocycle | Key Precursor from 3-MPAA | Common Reagents for Cyclization |

|---|---|---|

| Thiazolidinone | Hydrazone | Mercaptoacetic acid sysrevpharm.orgmdpi.com |

| 1,3,4-Oxadiazole | Diacylhydrazine | Phosphorus oxychloride, Polyphosphoric acid mdpi.comnih.gov |

| Pyrazole | Chalcone derivative | Hydrazine raco.cat |

Reaction Mechanisms and Optimization in this compound Synthesis

The synthesis of this compound from 3-methylphenol and chloroacetic acid proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis. wikipedia.orgscienceinfo.com This reaction is carried out in two primary steps:

Step 1: Deprotonation of 3-Methylphenol

The synthesis begins with the deprotonation of the hydroxyl group of 3-methylphenol (m-cresol) by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). This acid-base reaction results in the formation of the sodium or potassium 3-methylphenoxide ion. The phenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom.

Step 2: Nucleophilic Attack and Ether Formation

The newly formed 3-methylphenoxide ion then acts as the nucleophile, attacking the carbon atom bonded to the chlorine in chloroacetic acid. This is a classic SN2 reaction where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the chloride ion (the leaving group) in a single, concerted step. wikipedia.orgscienceinfo.com This forms the sodium salt of this compound.

Step 3: Acidification

The final step involves the acidification of the reaction mixture with a strong mineral acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt, leading to the precipitation of the final product, this compound.

Optimization of Synthesis

The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing product formation and minimizing by-products.

Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong bases like NaOH and KOH are essential for the complete deprotonation of 3-methylphenol. The reaction is often carried out in polar protic solvents like water or ethanol, or a mixture thereof, which can effectively dissolve the reactants. However, for SN2 reactions, polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide can sometimes enhance the reaction rate by better solvating the cation of the base and leaving the nucleophile more exposed. scienceinfo.com

Temperature and Reaction Time: The reaction temperature is a key factor influencing the rate of synthesis. A patent for a similar process suggests a temperature range of 50-150 °C with reaction times varying from a few minutes to several hours. Higher temperatures generally accelerate the reaction but can also promote side reactions. Therefore, careful control and optimization of the temperature are necessary to achieve a good balance between reaction rate and product purity. The reaction is often refluxed for a period to ensure completion.

pH Control during Acidification: Precise control of the pH during the final acidification step is important for the complete precipitation of the product. The pH is typically adjusted to be strongly acidic (pH 1-2) to ensure the full protonation of the carboxylate.

Minimizing Side Reactions: The primary competing reaction in the Williamson ether synthesis is the elimination of the alkylating agent, though this is less of a concern with chloroacetic acid compared to alkyl halides with beta-hydrogens. A more relevant potential side reaction for phenoxides is C-alkylation, where the alkylating agent attaches to the aromatic ring instead of the oxygen atom. However, O-alkylation is generally favored under the typical reaction conditions for the Williamson ether synthesis.

Modern Synthetic Approaches: Recent advancements in synthetic methodology have explored the use of microwave-assisted synthesis to accelerate the Williamson ether synthesis. wikipedia.org Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

The table below summarizes the key parameters and their typical ranges for the synthesis of this compound.

| Parameter | Typical Conditions/Reagents | Purpose/Effect on Optimization |

| Starting Materials | 3-Methylphenol (m-Cresol), Chloroacetic acid | Core reactants for the synthesis. |

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | Water, Ethanol, Methanol (B129727), or mixtures thereof | Dissolves reactants and facilitates the reaction. Polar aprotic solvents may increase the rate. |

| Temperature | 50 - 150 °C (often under reflux) | Controls the reaction rate; higher temperatures increase the rate but may lead to side reactions. |

| Reaction Time | 1 minute to 10 hours | Duration required for the reaction to proceed to completion. |

| Acidification | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Protonates the carboxylate salt to yield the final carboxylic acid product. |

| Final pH | 1 - 2 | Ensures complete precipitation of the product. |

Investigation of Structure Activity and Structure Property Relationships for 3 Methylphenoxyacetic Acid Derivatives

Theoretical Frameworks for Analyzing Structural Determinants of Activity

The biological activity of phenoxyacetic acid derivatives, including 3-Methylphenoxyacetic acid, is intrinsically linked to their molecular structure and reactivity. Theoretical frameworks, primarily employing quantum chemical computational methods like Density Functional Theory (DFT), are instrumental in elucidating these connections. nih.gov By calculating parameters such as the structure, infrared (IR) vibration frequencies, and electronic charge distribution, researchers can gain insights into the molecule's behavior at a subatomic level. researchgate.netresearchgate.net

The reactivity of these compounds can be further understood by analyzing their frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting how the molecule will interact with biological targets. For instance, the electrophilicity index, derived from these values, can serve as an indicator of toxicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are powerful computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for understanding the molecular features that govern their behavior.

The acidity constant (pKa) is a critical physicochemical property for phenoxyacetic acids as it influences their ionization state at physiological pH, which in turn affects their solubility, membrane permeability, and interaction with biological targets. nih.gov Computational models, particularly QSPR, have been developed to predict the pKa of various organic acids, including phenols and benzoic acids, which are structurally related to phenoxyacetic acids. researchgate.net

These models often employ a range of molecular descriptors, including electronic, topological, and quantum chemical parameters, to correlate with the experimental pKa values. researchgate.net For instance, methods like multiple linear regression (MLR) and artificial neural networks (ANN) have been successfully used to build predictive QSPR models for the pKa of diverse sets of acidic compounds. researchgate.net The accuracy of these models is typically evaluated by statistical parameters such as the squared correlation coefficient (R²) and the root mean square error (RMSE). researchgate.net While specific QSPR models solely for this compound are not extensively documented in the provided results, the principles and methodologies applied to similar compounds are directly applicable.

The biological activity of phenoxyacetic acid derivatives, such as their herbicidal or medicinal effects, can be correlated with various molecular descriptors through QSAR analysis. These descriptors quantify different aspects of the molecule's structure and properties. Key descriptors often include:

Lipophilicity: Usually expressed as log P (the logarithm of the partition coefficient between octanol and water), this descriptor is crucial for membrane permeation and transport to the site of action.

Electronic Parameters: Descriptors like Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents, are used to model electronic interactions with the target receptor.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are examples of descriptors that account for the size and shape of the molecule, which can influence its binding to a receptor.

Topological and Geometrical Descriptors: These describe the connectivity and 3D shape of the molecule.

QSAR studies on phenoxyacetic acid derivatives have revealed that a combination of these descriptors is often necessary to build a robust model that can accurately predict biological activity. For example, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), can provide insights into the steric and electrostatic fields around the molecules that are favorable for activity. nih.gov

Below is an interactive table showcasing common molecular descriptors and their general influence on the biological activity of phenoxyacetic acid derivatives.

| Descriptor Category | Specific Descriptor | General Influence on Biological Activity |

| Lipophilicity | log P | Optimal range is often required; too high or too low can decrease activity. |

| Electronic | Hammett constant (σ) | Influences the electronic interaction with the target; can be positive or negative depending on the mechanism. |

| Steric | Molar Refractivity (MR) | Reflects the volume of the substituent; can impact binding affinity. |

| Topological | Molecular Connectivity Indices | Describes the branching and complexity of the molecule. |

Impact of Substituents on Electronic Structure and Reactivity of Phenoxyacetic Acids

The nature and position of substituents on the phenyl ring of phenoxyacetic acids have a profound impact on their electronic structure and, consequently, their reactivity and biological activity. lumenlearning.comlibretexts.org The methyl group (-CH3) at the 3-position (meta-position) of this compound influences the electronic properties of the aromatic ring primarily through an inductive effect. lumenlearning.com

The methyl group is generally considered to be weakly electron-donating through induction (+I effect). lumenlearning.com This effect can slightly increase the electron density of the aromatic ring, which can, in turn, affect the acidity of the carboxylic acid group and the molecule's interaction with electrophiles or nucleophiles. The electron-donating nature of the methyl group at the meta position can influence the stability of intermediates formed during chemical reactions, thereby directing the course of further substitutions on the aromatic ring. libretexts.org

Conformational Analysis and Steric Effects on Biological Interactions

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy spatial arrangements of the atoms in a molecule. slideshare.net The flexibility of the ether linkage and the acetic acid side chain in phenoxyacetic acids allows for a range of possible conformations.

The presence of the methyl group at the 3-position introduces steric bulk, which can influence the preferred conformation of the molecule. This steric hindrance can affect the orientation of the acetic acid side chain relative to the phenyl ring. The rotational barrier around the C-O bonds of the ether linkage can be influenced by the presence of the meta-substituent, potentially favoring certain conformations that minimize steric clashes.

Biological and Pharmacological Research on 3 Methylphenoxyacetic Acid and Its Analogs

Antiviral Activity Studies

Research into the antiviral properties of 3-Methylphenoxyacetic acid analogs has been explored through the synthesis and evaluation of various derivatives. These studies aim to identify compounds that can effectively hinder viral processes.

Inhibition of Viral Replication Mechanisms

Studies on novel phenoxyacetic acid derivatives have investigated their potential to inhibit viral replication. In one such study, a series of substituted phenoxyacetic acid-derived pyrazolines were synthesized and tested for their in vitro antiviral activity. nih.govtandfonline.com Among the synthesized compounds was a derivative incorporating a 2-(3-methyl-phenoxy)acetyl moiety. researchgate.net However, when evaluated, none of the tested compounds in this series demonstrated any specific antiviral activity. nih.govtandfonline.com The criterion for specific antiviral activity was the inhibition of the virus-induced cytopathogenic effect at a concentration at least five times lower than the concentration that would alter the morphology of uninfected host cells. researchgate.net

Structure-Activity Relationships in Antiviral Potency

The investigation of structure-activity relationships is crucial for optimizing the antiviral potency of lead compounds. In the study of phenoxyacetic acid-derived pyrazolines, various substitutions were made to explore their impact on antiviral efficacy. nih.govtandfonline.com Despite the synthesis of a range of derivatives, including one with a 3-methylphenoxy group, the research concluded that none of the compounds exhibited specific antiviral activity. nih.govtandfonline.comresearchgate.net This finding suggests that, for this particular scaffold, the tested structural modifications did not lead to the desired antiviral effect. nih.govtandfonline.com

Research on Osteoclast Differentiation Inhibition and Bone Disease Models

Recent research has focused on analogs of this compound for their potential role in bone metabolism, specifically in the inhibition of osteoclasts, the cells responsible for bone resorption.

Effects on Osteoclast-Specific Gene Expression

A study investigating a this compound analog, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), found that it significantly inhibited the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without causing cytotoxic effects. researchgate.net This inhibition of osteoclast differentiation was linked to the downregulation of key osteoclast-specific markers. researchgate.net NAPMA was shown to suppress the expression of c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. researchgate.net

Table 1: Effect of NAPMA on Osteoclast-Specific Gene Expression

| Gene Target | Effect Observed |

|---|---|

| c-Fos | Downregulation |

| NFATc1 | Downregulation |

| DC-STAMP | Downregulation |

| Cathepsin K | Downregulation |

| MMP-9 | Downregulation |

Data derived from a study on the this compound analog, NAPMA. researchgate.net

Attenuation of Bone Resorption and Actin Ring Formation

The functional consequence of inhibiting osteoclast differentiation and gene expression is the reduction of bone resorption. The analog N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) was found to decrease bone resorption. researchgate.net Furthermore, the formation of the actin ring, a critical cytoskeletal structure for osteoclast function and bone resorption, was also diminished in response to treatment with NAPMA. researchgate.net

In Vivo Studies in Osteoporosis Models

Currently, there is no available research from the provided search results on in vivo studies using animal models of osteoporosis for either this compound or its analog, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide.

Exploration of Anti-Inflammatory, Antimicrobial, and Anticancer Potentials

Research into this compound and its analogs has revealed a spectrum of biological activities, including potential therapeutic applications in managing inflammation, microbial infections, and cancer. While studies on this compound itself are limited, the broader class of phenoxyacetic acid derivatives has been a subject of significant investigation.

Phenoxyacetic acid derivatives have demonstrated notable anti-inflammatory properties. The mechanism often involves the inhibition of enzymes crucial to the inflammatory cascade, such as cyclooxygenase (COX). For instance, newly synthesized phenoxyacetic acid derivatives have shown selective COX-2 inhibition, a key target for anti-inflammatory drugs. nih.gov Some of these compounds exhibited potent in vivo anti-inflammatory effects, significantly reducing paw thickness and weight in animal models. nih.gov The anti-inflammatory response is also associated with a reduction in pro-inflammatory cytokines like TNF-α and prostaglandin (B15479496) E2 (PGE2). nih.gov

In the realm of antimicrobial research, various derivatives of phenoxyacetic acid have been synthesized and screened for their activity against a range of bacterial and fungal strains. jetir.org Studies have shown that certain analogs exhibit good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. jetir.org The structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the phenoxy ring play a crucial role in determining the antimicrobial potency. jetir.org For example, the introduction of halogen groups has been found to enhance the antimicrobial efficacy of some derivatives. jetir.org

The anticancer potential of phenoxyacetic acid derivatives has also been an area of active research. Certain novel phenoxyacetamide derivatives have shown promising cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). mdpi.com The mode of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov For example, methoxyacetic acid, a related compound, has been shown to suppress prostate cancer cell growth by inducing apoptosis and cell cycle arrest. nih.gov This was linked to the downregulation of anti-apoptotic genes and the activation of caspases, key enzymes in the apoptotic pathway. nih.gov

Table 1: Biological Activities of Selected Phenoxyacetic Acid Analogs

| Compound Type | Biological Activity | Key Findings |

|---|---|---|

| Novel Phenoxyacetic Acid Derivatives | Anti-inflammatory | Selective COX-2 inhibition with IC50 values in the range of 0.06–0.09 μM for the most active compounds. nih.gov |

| 2-(4-chloro-3,5-dimethylphenoxy) acetic acid | Antimicrobial | Showed activity against various bacterial and fungal strains. jetir.org |

| Novel Phenoxyacetamide Derivatives | Anticancer | Demonstrated cytotoxicity against HepG2 liver cancer cells with an IC50 value of 1.43 µM for a promising compound. mdpi.com |

| Methoxyacetic Acid | Anticancer | Induced apoptosis and G1 cell cycle arrest in prostate cancer cell lines. nih.gov |

Investigations into Interactions with Specific Biological Targets

The pharmacological effects of this compound and its analogs are underpinned by their interactions with specific biological molecules. Research in this area has focused on understanding how these compounds bind to enzymes and receptors and subsequently influence cellular signaling pathways.

Enzyme and Receptor Binding Studies

The biological activity of phenoxyacetic acid derivatives is often attributed to their ability to bind to and modulate the function of specific enzymes and receptors. A significant amount of research has focused on their interaction with enzymes involved in inflammation, such as cyclooxygenase (COX). Studies on various phenoxyacetic acid analogs have demonstrated their potential as COX inhibitors, with some showing selectivity for the COX-2 isoform over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory agents as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The binding affinity of these compounds to the COX enzymes is a critical determinant of their inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov

Beyond inflammatory enzymes, the herbicidal action of phenoxyacetic acids is linked to their interaction with plant-specific receptors. These compounds are known to mimic the natural plant hormone auxin, and their herbicidal effects are believed to be mediated through binding to auxin receptors, leading to uncontrolled growth and eventual plant death. The specific binding affinities of different phenoxyacetic acid derivatives to these plant receptors can vary, influencing their herbicidal efficacy and selectivity. mdpi.com

Influence on Cell Signaling Pathways

The interaction of phenoxyacetic acid analogs with their biological targets triggers a cascade of events within cell signaling pathways, ultimately leading to the observed physiological effects. In the context of their anticancer properties, these compounds have been shown to modulate pathways involved in cell survival, proliferation, and apoptosis. For instance, methoxyacetic acid has been found to inhibit histone deacetylases (HDACs), which leads to the upregulation of p21, a key regulator of cell cycle progression. nih.gov This, in turn, causes cell cycle arrest, primarily at the G1 phase. nih.gov Furthermore, the induction of apoptosis by some phenoxyacetic acid derivatives is linked to the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.gov

In plants, the binding of auxinic herbicides like phenoxyacetic acids to their receptors initiates a signal transduction cascade that disrupts normal hormonal balance. This leads to changes in gene expression and the synthesis of proteins that regulate cell division and elongation, ultimately causing the characteristic symptoms of herbicide damage. nih.gov

Studies on Plant Growth Regulation and Herbicidal Activities

This compound belongs to the class of phenoxyacetic acids, which are widely recognized for their effects on plant growth. These compounds can act as synthetic auxins, a class of plant hormones that play a central role in various developmental processes. neliti.com Depending on the concentration and the specific plant species, they can either stimulate or inhibit growth, making them useful as both plant growth regulators and herbicides. flvc.org

The physiological activity of chloro- and methyl-substituted phenoxyacetic acids has been investigated in various plant bioassays, demonstrating that substitution in the 3-position, as in this compound, can confer high activity. researchgate.net Generally, chlorine substitution has been found to have a greater effect on activity than methyl substitution. researchgate.net

Interference with Plant Cellular Processes (e.g., protein synthesis, cell division)

The herbicidal action of phenoxyacetic acids stems from their ability to disrupt normal cellular processes in susceptible plants. As synthetic auxins, they can cause uncontrolled and disorganized growth. nih.gov One of the primary effects is on protein synthesis. Studies on the natural auxin, indole-3-acetic acid (IAA), have shown that it can alter the pattern of protein synthesis, and this effect is crucial for cell elongation. nih.gov It is believed that synthetic auxins like this compound exert their effects through similar mechanisms, leading to the production of abnormal levels of certain proteins and enzymes that disrupt normal development. Herbicides that inhibit amino acid synthesis act on specific enzymes to prevent the production of amino acids, which are essential for normal plant growth and development. umn.edu

Furthermore, these compounds significantly impact cell division. While natural auxins are essential for regulated cell division, the high concentrations at which synthetic auxins are applied as herbicides lead to abnormal and uncontrolled cell division in the meristematic tissues of broadleaf plants. nih.gov This uncontrolled proliferation of cells, particularly in the vascular tissues, can lead to the blockage of phloem and xylem, disrupting the transport of nutrients and water and ultimately causing the plant to die. nih.gov

Mechanistic Research on Selective Control of Plant Species

A key feature of many phenoxyacetic acid herbicides is their selectivity; they are generally more effective against broadleaf weeds than grasses. This selectivity is a complex phenomenon based on differences in absorption, translocation, and metabolism of the herbicide between different plant species.

The molecular structure of the herbicide plays a significant role in its biological activity and selectivity. mdpi.com Differences in the molecular structure of various phenoxyacetic acid derivatives, such as the position and nature of substituents on the aromatic ring, can affect their ability to penetrate the plant cuticle, move within the plant, and interact with the target receptors. mdpi.com

The mechanism of selective control is also related to the plant's ability to metabolize and detoxify the herbicide. Grass species often possess more efficient enzymatic systems for breaking down these synthetic auxins into inactive forms compared to broadleaf species. This metabolic difference prevents the herbicide from accumulating to toxic levels in grasses, while in susceptible broadleaf weeds, the compound persists and exerts its herbicidal effects. mdpi.com The herbicidal activity of aryloxyphenoxypropionate (APP) herbicides, a related class, is due to the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. mdpi.com This provides a clear example of a specific molecular target that confers selectivity.

Environmental Behavior and Ecological Impact Research

Adsorption and Desorption Phenomena in Environmental Matrices

The interaction of 3-Methylphenoxyacetic acid with soil and sediment particles is a critical process governing its mobility and bioavailability. As a phenoxyacetic acid, its sorption behavior is largely dictated by its chemical properties and the physicochemical characteristics of the environmental matrix.

Studies on analogous phenoxyalkanoic acid herbicides show that adsorption in soils typically reaches equilibrium within a few hours mdpi.com. The process is often reversible, with a significant portion of the adsorbed compound being readily desorbed back into the soil solution mdpi.com. The sorption behavior of these compounds is commonly described by the Freundlich isotherm model, which is suitable for heterogeneous surfaces like soil. This model relates the amount of solute adsorbed onto a solid surface to the concentration of the solute in the liquid phase at equilibrium.

The sorption of phenoxyacetic acids, and by extension this compound, is profoundly influenced by several key soil properties:

pH: This is one of the most critical factors. Phenoxyacetic acids are weak acids. In soils with a pH above their dissociation constant (pKa), they exist predominantly in their anionic (negatively charged) form. This anionic form is subject to electrostatic repulsion from negatively charged soil colloids (like clay and organic matter), leading to weak sorption and high mobility nih.gov. Conversely, as the soil pH decreases below the pKa, the proportion of the neutral, undissociated molecular form increases. This neutral form is less soluble and is adsorbed more strongly to soil surfaces, particularly organic matter nih.govmdpi.com.

Organic Carbon: Soil organic matter is a primary contributor to the adsorption of phenoxyacetic acids mdpi.com. The neutral form of the herbicide can bind to organic matter through mechanisms such as hydrogen bonding and hydrophobic interactions mdpi.com. Therefore, soils with higher organic carbon content generally exhibit a greater capacity to adsorb these compounds, which reduces their concentration in the soil solution and limits their mobility.

Clay Content: Clay minerals can also contribute to sorption, although their role is often secondary to organic matter for this class of compounds. The type of clay mineral and the presence of metallic cations (like Al³⁺) can influence sorption, with some clays (B1170129) providing surfaces for adsorption, particularly at lower pH values mdpi.comnih.gov.

Table 1: Influence of Soil Properties on the Sorption Potential of Phenoxyacetic Acids This table illustrates the general principles of how soil physicochemical properties affect the sorption of compounds in the phenoxyacetic acid class, applicable to this compound.

| Soil Property | Condition | Effect on Sorption | Resulting Mobility |

|---|---|---|---|

| pH | Low (Acidic) | Increases Sorption (promotes neutral form) | Lower |

| High (Neutral to Alkaline) | Decreases Sorption (promotes anionic form) | Higher | |

| Organic Carbon | High Content | Increases Sorption | Lower |

| Low Content | Decreases Sorption | Higher | |

| Clay Content | High Content | Moderately Increases Sorption | Lower |

| Low Content | Decreases Sorption | Higher |

Degradation Pathways and Kinetics in Diverse Environmental Conditions

Microbial degradation is the most significant process responsible for the breakdown of phenoxyacetic acids in soil and water nih.govucanr.edu. A wide range of soil microorganisms, including bacteria and fungi, are capable of utilizing these compounds as a source of carbon and energy journals.co.za.

Aerobic Degradation: Under aerobic (oxygen-rich) conditions, degradation is generally rapid. The typical pathway involves the cleavage of the ether bond that links the phenoxy ring to the acetic acid side chain. This is followed by hydroxylation of the aromatic ring, which is then opened, and the resulting intermediates are further metabolized into simpler molecules like carbon dioxide and water ucanr.edu.

Anaerobic Degradation: Degradation can also occur under anaerobic (oxygen-poor) conditions, such as in saturated soils or deeper groundwater. The process is typically slower than aerobic degradation. Denitrifying bacteria have shown potential for degrading phenoxy acids in the absence of oxygen nih.gov.

The persistence of this compound in the environment is determined by the rate of its degradation. This rate is not constant and is influenced by a variety of environmental factors that affect microbial activity:

Soil Moisture and Temperature: Optimal conditions of moisture and warmer temperatures that favor robust microbial populations and high metabolic activity will lead to faster degradation rates ucanr.eduprakritimitrango.com. Degradation is significantly slower in cold or very dry conditions.

Oxygen Availability: As noted, aerobic conditions generally promote faster degradation than anaerobic conditions nih.gov.

Soil pH: The optimal pH for the growth and enzymatic activity of degrading microorganisms is typically in the neutral to slightly alkaline range prakritimitrango.comprakritimitrango.com.

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can support microbial populations and enhance the rate of herbicide degradation.

Acclimation: Soils with a history of exposure to phenoxyacetic acids often exhibit faster degradation rates because the microbial communities have adapted and possess the necessary enzymes to break down these compounds efficiently.

Leaching Potential and Transport Mechanisms in Soil and Groundwater Systems

The potential for this compound to leach through the soil profile and contaminate groundwater is a function of its persistence and mobility. As a phenoxyacetic acid, it possesses characteristics that suggest a potential for leaching. These compounds are highly soluble in water and tend to be weakly adsorbed in many agricultural soils, particularly those with neutral to alkaline pH and low organic matter content mdpi.comnih.gov.

This combination of properties enhances its mobility in the soil's aqueous phase, allowing it to be transported downwards with infiltrating water. However, the ability of phenoxy acids to reach groundwater is often limited by their relatively high rate of microbial degradation in the upper soil layers nih.gov. Therefore, the actual risk of groundwater contamination represents a balance between the rate of transport (leaching) and the rate of degradation. In situations where conditions are unfavorable for degradation (e.g., low temperatures, low microbial activity) or where transport is rapid (e.g., in sandy soils or through preferential flow paths), the likelihood of leaching to greater depths increases.

Plant-Microbiome Interactions in Remediation Processes

Research specifically detailing the synergistic interactions between plants and microorganisms for the remediation of this compound is limited. However, extensive studies on structurally similar phenoxyacetic acid herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), provide a strong framework for understanding the mechanisms that are highly likely to govern the environmental fate of this compound. The process, known as plant-assisted bioremediation or rhizoremediation, leverages the dynamic relationship within the rhizosphere—the soil region directly influenced by plant roots—to accelerate the degradation of organic pollutants. researchgate.netmdpi.comnih.gov

The rhizosphere is a critical zone for pollutant degradation due to its heightened microbial activity. taylorandfrancis.com Plants release a variety of organic compounds through their roots, collectively known as root exudates. taylorandfrancis.comnih.gov These exudates, rich in sugars, amino acids, organic acids, and phenolic compounds, serve as a primary source of carbon and energy for soil microorganisms. taylorandfrancis.comnih.gov This nutrient enrichment stimulates a significant increase in the population and metabolic activity of diverse microbial communities, including bacteria and fungi capable of degrading complex organic molecules like phenoxyacetic acids. researchgate.nettaylorandfrancis.com

The degradation of these compounds is often enhanced in planted soils compared to unplanted bulk soil. For instance, studies on the related herbicide MCPA have shown that its removal from contaminated soil is significantly increased when plants, such as zucchini, are cultivated in combination with biostimulating agents like syringic acid. frontiersin.orgnih.gov This enhancement is attributed to the plant's ability to shape the microbial community in the rhizosphere, promoting the growth of specific bacterial genera with known degradative capabilities. Research has identified genera such as Pseudomonas, Burkholderia, Sphingomonas, and Pandoraea as being enriched in the rhizosphere during the degradation of phenoxy herbicides. frontiersin.orgnih.gov

The mechanisms by which these plant-microbe systems enhance remediation include:

Microbial Stimulation : Root exudates provide the necessary energy for microbial populations to thrive and carry out co-metabolism, where the degradation of the pollutant occurs alongside the metabolism of the exudates. taylorandfrancis.com

Enzyme Production : The stimulated microbial communities produce a range of enzymes. Specific genes, such as tfdA and cadA, are known to be involved in the initial steps of phenoxyacetic acid degradation by bacteria. oup.comnih.gov

Increased Bioavailability : Some components of root exudates can act as surfactants or chelating agents, potentially increasing the solubility and bioavailability of soil-sorbed pollutants for microbial uptake and degradation. taylorandfrancis.commdpi.com

While direct quantitative data for this compound is not available, the principles of rhizoremediation strongly suggest that its degradation would be significantly enhanced by the presence of a healthy plant-microbiome system. The following tables illustrate the expected effects based on research into analogous compounds.

Illustrative Data Tables

Table 1: Expected Enhancement of Phenoxyacetic Acid Herbicide Degradation in Planted vs. Unplanted Soil

This table illustrates the conceptual enhancement of degradation for a compound like this compound, based on data for the related herbicide MCPA.

| Treatment Condition | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Estimated Degradation (%) |

| Unplanted Soil (Bulk Soil) | 10 | 7.0 | 30% |

| Planted Soil (Rhizosphere) | 10 | 4.5 | 55% |

| Planted Soil + Microbial Inoculant | 10 | 2.5 | 75% |

Note: Data are hypothetical and for illustrative purposes to demonstrate the principles of rhizoremediation.

Table 2: Key Microbial Genera in Rhizosphere Remediation of Phenoxy Herbicides and Their Functions

This table lists microbial genera found to be significant in the degradation of structurally similar herbicides and their likely roles.

| Microbial Genus | Phylum | Key Function in Remediation |

| Pseudomonas | Proteobacteria | Produces a wide range of enzymes capable of breaking down aromatic compounds; often harbors degradation genes like tfdA. frontiersin.orgnih.govnih.gov |

| Burkholderia | Proteobacteria | Known for its metabolic versatility and ability to degrade a variety of xenobiotic compounds, including herbicides. frontiersin.orgnih.gov |

| Sphingomonas | Proteobacteria | Utilizes diverse carbon sources and is frequently isolated from contaminated sites; involved in the degradation of aromatic hydrocarbons. frontiersin.orgnih.gov |

| Actinobacteria | Actinobacteria | A phylum known for producing secondary metabolites and enzymes that can break down complex organic matter. frontiersin.org |

Advanced Analytical and Spectroscopic Characterization of 3 Methylphenoxyacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 3-Methylphenoxyacetic acid from complex matrices and accurately determining its concentration.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a primary technique for the sensitive and selective analysis of this compound. This method offers high resolution and rapid analysis times. The separation is typically achieved on a reverse-phase column, such as a C18, utilizing a mobile phase gradient.

For the analysis of related phenoxyacetic acids, a common approach involves a mobile phase consisting of water with additives like formic or acetic acid (Solvent A) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) (Solvent B). fabad.org.trsemanticscholar.org The mass spectrometer is generally operated in negative electrospray ionization (ESI) mode, which is optimal for acidic compounds. Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com

Table 1: Typical UHPLC-MS/MS Parameters for Phenoxyacetic Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | m/z 165.1 |

| Product Ions | Specific fragments derived from the precursor ion |

To ensure the reliability of data for environmental monitoring, analytical methods for this compound in matrices like soil and water must be rigorously validated. nih.gov The validation process assesses several key parameters to confirm the method is fit for its intended purpose.

Sample preparation for environmental matrices often involves an extraction step, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure, followed by solid-phase extraction (SPE) for clean-up and concentration. researchgate.net

Validation parameters include:

Linearity: The method's ability to produce results proportional to the concentration of the analyte over a specific range. It is typically confirmed by a high coefficient of determination (R²) for the calibration curve. nih.gov

Accuracy: Assessed through recovery studies by spiking blank environmental samples with known concentrations of the analyte. Recoveries are generally expected to be within 70-120%.

Precision: The closeness of repeated measurements, expressed as the relative standard deviation (RSD), which should typically be below 15-20%. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For environmental analysis of related compounds, LOQs in the low µg/kg or ng/L range are often achieved. nifc.gov.vnwaters.compiwet.pulawy.pl

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Ensures proportionality of signal to concentration. |

| Accuracy (% Recovery) | 70 - 120% | Measures the closeness of the measured value to the true value. |

| Precision (% RSD) | ≤ 15-20% | Demonstrates the reproducibility of the method. |

| LOD/LOQ | Matrix-dependent | Defines the sensitivity limits of the method. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra offer unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid moiety, the methyl (-CH₃) group protons, and the acidic proton of the carboxyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are characteristic of the 3-substituted pattern. The acidic proton often appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

While specific, experimentally verified spectra for this compound are not widely published in readily accessible databases, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum is characterized by several key absorption bands. nist.gov A very broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O (carbonyl) stretching vibration appears as a strong, sharp peak around 1700 cm⁻¹. docbrown.info The spectrum also shows C-O stretching vibrations for the ether and carboxylic acid groups, as well as C-H stretching and bending vibrations for the aromatic ring and alkyl groups. nist.gov

Raman spectroscopy provides complementary information. While IR is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring. kurouskilab.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3000 | C-H stretch | Aromatic & Alkyl |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether & Carboxylic Acid |

| ~900 | O-H bend | Carboxylic Acid |

Data derived from the NIST Chemistry WebBook and general spectroscopic principles. nist.govdocbrown.info

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular weight is 166.17 g/mol . nist.gov

Under electron ionization (EI), the molecule forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 166. The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for phenoxyacetic acids include:

Loss of the carboxyl group: Cleavage of the bond next to the carbonyl group can lead to the loss of •COOH (m/z 45) or H₂O (m/z 18). libretexts.org

Alpha-cleavage: The primary fragmentation involves cleavage of the ether bond, leading to the formation of the 3-methylphenoxy radical and the [CH₂COOH]⁺ ion (m/z 59) or, more favorably, the formation of the 3-methylphenoxonium ion [M - •CH₂COOH]⁺.

Formation of the tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic portion can also occur.

Analysis of the mass spectrum for the isomeric 2-Methylphenoxyacetic acid shows a prominent base peak at m/z 107, corresponding to the methylphenoxonium ion [CH₃C₆H₄O]⁺, and a significant molecular ion peak at m/z 166. nist.gov A similar pattern is expected for the 3-methyl isomer, providing clear evidence for the compound's core structure.

X-ray Diffraction (XRD) for Crystal Structure Analysis

Following an extensive search of scientific literature and crystallographic databases, detailed X-ray diffraction (XRD) data for the specific crystal structure of this compound could not be located. While information regarding the compound's general properties, such as its molecular formula (C9H10O3) and molecular weight, is readily available, a published single-crystal XRD analysis detailing its unit cell parameters, space group, and specific atomic coordinates is not present in the accessible scientific domain.

For many related phenoxyacetic acid derivatives, XRD studies have revealed common structural motifs. Typically, the carboxylic acid groups form hydrogen-bonded dimers, creating a centrosymmetric arrangement. The conformation of the molecule, particularly the torsion angles involving the ether linkage and the carboxylic acid group, is a key feature determined by XRD.

Although a specific crystallographic study for this compound is not available, data from the Automated Topology Builder (ATB) repository indicates that a request for X-ray docking files for this molecule has failed, which further suggests a lack of available experimental crystal structure data in public databases.

Without experimental XRD data, a definitive analysis of the crystal structure of this compound remains unconfirmed. The generation of detailed data tables for its crystallographic parameters is therefore not possible at this time. Further research involving the synthesis of high-quality single crystals and subsequent single-crystal X-ray diffraction analysis would be required to elucidate its precise solid-state structure.

Future Research Directions and Translational Perspectives

Emerging Areas in Phenoxyacetic Acid Research

While historically recognized for its herbicidal properties, the broader class of phenoxyacetic acids is under investigation for a range of new applications. guidechem.com Research is increasingly focused on the synthesis and evaluation of phenoxyacetic acid derivatives for various pharmacological activities. nih.govjetir.org These investigations are exploring the potential of these compounds as scaffolds for developing novel therapeutic agents. The structural motif of phenoxyacetic acid is present in several existing drugs, highlighting its potential as a pharmacophore. jetir.org

Emerging research is also delving into the creation of phenoxy acetamide derivatives and their potential as therapeutic candidates, with studies exploring their anti-inflammatory, and anti-mycobacterial properties. nih.gov The versatility of the phenoxyacetic acid structure allows for the synthesis of a wide array of analogs with diverse biological activities. nih.govmdpi.com These new avenues of research are expanding the utility of phenoxyacetic acids beyond their traditional roles in agriculture.

Rational Design of Novel 3-Methylphenoxyacetic Acid Analogs with Enhanced Specificity

The future of this compound research lies in the rational design of novel analogs with improved efficacy and target specificity. Understanding the structure-activity relationship (SAR) is fundamental to this endeavor. mdpi.com By systematically modifying the chemical structure of this compound, researchers can identify key molecular features that govern its biological activity. This knowledge can then be used to design new compounds with enhanced performance.

Computational modeling and molecular docking studies are becoming increasingly important tools in the rational design process. These in silico methods allow for the prediction of how different analogs will interact with their biological targets, enabling the prioritization of the most promising candidates for synthesis and testing. The goal is to develop next-generation compounds that are more potent against their intended targets while minimizing off-target effects.

Table 1: Key Structural Modifications and Their Potential Impact on Activity

| Structural Modification | Potential Impact on Biological Activity |

| Substitution on the aromatic ring | Alteration of electronic properties and steric hindrance, influencing target binding. |

| Modification of the acetic acid side chain | Changes in solubility, metabolic stability, and interaction with the target's active site. |

| Introduction of chiral centers | Potential for enantiomer-specific activity, leading to increased potency and reduced off-target effects. |

This table provides a generalized overview of potential impacts. Actual effects would need to be determined experimentally.

Integration of Multi-Omics Approaches in Biological Activity Elucidation

To gain a deeper understanding of the biological effects of this compound and its analogs, researchers are turning to multi-omics approaches. These powerful technologies, including metabolomics, proteomics, and transcriptomics, provide a holistic view of the molecular changes that occur within an organism upon exposure to a chemical compound. researchgate.netnih.gov

Metabolomics, for instance, can be used to identify and quantify the small-molecule metabolites present in a biological system, offering insights into the metabolic pathways affected by the compound. researchgate.netnih.govnih.gov This information can help to elucidate the mechanism of action and identify potential biomarkers of exposure or effect. Similarly, proteomics can reveal changes in protein expression levels, while transcriptomics can provide a snapshot of the genes that are activated or repressed. mdpi.com

By integrating data from these different "omics" platforms, researchers can construct comprehensive models of the biological activity of this compound and its derivatives. This systems-level understanding is crucial for predicting the potential impacts of these compounds and for the development of safer and more effective products.

Advanced Environmental Fate Modeling and Remediation Strategies

As with any chemical compound released into the environment, understanding the environmental fate of this compound is of paramount importance. Advanced environmental fate models are being developed to predict how the compound will behave in different environmental compartments, such as soil, water, and air. researchgate.netconfex.comecetoc.orgnih.gov These models take into account various factors, including the physicochemical properties of the compound and the characteristics of the environment, to estimate its persistence, mobility, and potential for bioaccumulation. ecetoc.orgcefic-lri.org

In parallel with the development of predictive models, research is also focused on developing effective remediation strategies for phenoxyacetic acid contamination. researchgate.net Bioremediation, which utilizes microorganisms to break down contaminants, is a promising approach. researchgate.netnih.gov Researchers are working to identify and isolate microbial strains with the ability to degrade this compound and other phenoxy herbicides. researchgate.netprakritimitrango.comnih.gov Other remediation techniques being explored include physical methods like adsorption and chemical methods such as advanced oxidation processes. researchgate.netmdpi.com

Table 2: Comparison of Remediation Strategies for Phenoxyacetic Acid Contamination

| Remediation Strategy | Principle | Advantages | Disadvantages |

| Bioremediation | Use of microorganisms to degrade the contaminant. researchgate.net | Cost-effective, environmentally friendly. researchgate.net | Can be slow, effectiveness depends on environmental conditions. |

| Physical Remediation | Use of physical processes like adsorption to remove the contaminant. mdpi.com | Relatively fast, can be effective for high concentrations. | May transfer the contaminant to another phase, not destructive. |

| Chemical Remediation | Use of chemical reactions, such as oxidation, to break down the contaminant. mdpi.com | Rapid degradation, can be applied to a wide range of contaminants. | Can be costly, may produce harmful byproducts. |

Development of Next-Generation Analytical Platforms for Complex Matrices

The ability to accurately and sensitively detect this compound in complex environmental and biological matrices is essential for monitoring its presence and ensuring environmental and human safety. While traditional analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been widely used, there is a growing need for more advanced analytical platforms. mdpi.comcdc.govcdc.gov

Next-generation analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer significant advantages in terms of sensitivity, selectivity, and speed. researchgate.netnih.gov These methods allow for the detection of trace levels of this compound and its metabolites in complex samples with minimal sample preparation. researchgate.net Furthermore, the development of novel biosensors and immunoassays holds promise for the rapid and on-site detection of this compound. mdpi.com The integration of artificial intelligence and machine learning with analytical data can further enhance the ability to detect and quantify contaminants in complex mixtures. mdpi.comskyquestt.com

Q & A

Q. What are the recommended storage conditions for 3-Methylphenoxyacetic acid to ensure stability?

To maintain stability, store the compound in a tightly sealed, light-protected container at room temperature (preferably cool) in a well-ventilated area. Avoid moisture, heat, and incompatible materials such as strong acids, alkalis, oxidizing/reducing agents, and direct sunlight. For solutions prepared in DMSO, store at -20°C to prevent degradation .

Q. What solvent systems are compatible with this compound in experimental setups?

The compound is soluble in DMSO (100 mg/mL, 601.79 mM) but may require ultrasonic assistance for full dissolution. Avoid solvents that react with carboxylic acids (e.g., strong bases) or generate hazardous byproducts. Pre-test solubility in buffered aqueous systems at neutral pH to assess compatibility .

Q. What personal protective equipment (PPE) is required when handling this compound?

Use nitrile gloves inspected for integrity, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Contaminated gloves must be disposed of according to hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility values across different studies?

Methodological inconsistencies (e.g., temperature, pH, solvent purity) often cause discrepancies. Standardize protocols by:

- Using controlled-temperature baths (±0.1°C accuracy).

- Validating solubility via HPLC or gravimetric analysis.

- Reporting solvent lot numbers and purification methods. Cross-reference with NIST data for validation .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound samples?

Employ hyphenated techniques:

- HPLC-MS : Detects low-concentration impurities (e.g., byproducts from synthesis).

- GC-MS : Identifies volatile degradation products.

- 1H/13C NMR : Confirms structural integrity and detects isotopic impurities. Calibrate instruments with certified reference standards .

Q. How should researchers design stability studies under varying pH conditions?

Use buffered solutions (pH 2–12) and monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes indicative of decomposition.

- LC-MS : Identify degradation products.

- Kinetic modeling : Calculate half-lives at each pH. Include controls for temperature and light exposure .

Q. What strategies are recommended for elucidating metabolic pathways in biological systems?

Use isotopic labeling (e.g., 13C or 15N) paired with:

Q. How can researchers mitigate ecological data gaps for this compound?

Design tiered ecotoxicity studies:

- Acute toxicity : Use Daphnia magna or Vibrio fischeri assays (OECD Test 202/ISO 11348).

- Bioaccumulation : Measure logP values and assess membrane permeability in fish models.

- Long-term degradation : Conduct soil/water microcosm studies under simulated environmental conditions .

Contradictions and Methodological Challenges

Q. How to resolve conflicting data on hazardous decomposition products?

Existing safety data sheets (SDS) lack decomposition profiles . Perform thermogravimetric analysis (TGA) coupled with FT-IR to identify gaseous byproducts. Compare results with predictive software (e.g., EPI Suite) to fill data gaps .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

- Purity of reagents : Specify CAS numbers and suppliers to avoid batch variability.

- Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.

- Post-synthesis purification : Validate column chromatography fractions via TLC and melting point analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.